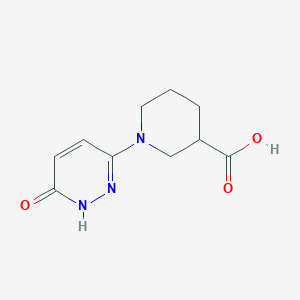

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-oxo-1H-pyridazin-3-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-9-4-3-8(11-12-9)13-5-1-2-7(6-13)10(15)16/h3-4,7H,1-2,5-6H2,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJLCVAEWWCPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NNC(=O)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyridazine precursors under specific conditions. One common synthetic route includes the condensation of 3-pyridazinone with piperidine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Phosphodiesterase 4 (PDE4)

One of the most significant applications of this compound is its role as a selective inhibitor of phosphodiesterase 4. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDE4, this compound can increase cAMP levels, leading to anti-inflammatory effects. This mechanism is particularly beneficial in treating inflammatory diseases and disorders, such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Antitumor Activity

Research has indicated that derivatives of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid exhibit antitumor properties. Studies have shown that modifications to the compound can enhance its efficacy against various cancer cell lines. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better therapeutic outcomes .

3. Lipid Regulation

Recent findings suggest that this compound may also play a role in lipid metabolism. It has been associated with decreasing low-density lipoprotein (LDL) cholesterol and triglyceride levels, which could be beneficial in managing hyperlipidemia and related cardiovascular conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

- Molecular Formula : C₁₀H₁₃N₃O₃

- Molecular Weight : 223.23 g/mol

- CAS Number : 919536-50-8

- Purity : ≥95% .

Structural Features: The compound consists of a pyridazinone (6-oxo-1,6-dihydropyridazine) core linked to a piperidine ring substituted with a carboxylic acid at the 3-position. This structure confers both hydrogen-bonding capacity (via the carboxylic acid and pyridazinone carbonyl) and conformational flexibility (from the piperidine ring).

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxylic Acid Derivatives

Compound A : 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid

- Molecular Formula : C₁₇H₁₈ClN₃O₃

- Molecular Weight : 347.80 g/mol

- CAS Number : 1172024-16-6 .

- Key Differences: Substitution of the piperidine carboxylic acid at the 4-position (vs. 3-position in the target compound). Addition of a 3-chloro-4-methylphenyl group on the pyridazinone ring, enhancing lipophilicity and steric bulk. Implications: The 4-carboxylic acid may alter binding interactions in biological systems, while the aromatic substituent could improve target affinity or metabolic stability.

Compound B : 1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid

- Molecular Formula : C₁₆H₁₆FN₃O₃

- Molecular Weight : 317.32 g/mol

- CAS Number : 1171184-76-1 .

- Key Differences: 4-Fluorophenyl substituent instead of the unsubstituted pyridazinone in the target compound. Fluorine’s electron-withdrawing effects may enhance oxidative stability and modulate electronic properties.

Pyridine vs. Pyridazine Core Derivatives

Compound C : 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Molecular Formula: C₁₂H₈INO₃

- Molecular Weight : 329.11 g/mol

- CAS Number : 1280662-44-3 .

- Key Differences: Pyridine core (vs. pyridazine in the target compound), reducing nitrogen content and altering ring aromaticity.

Compound D : 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Substituent Variations on the Pyridazinone Ring

Compound E : 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

- CAS Number : 1082041-85-7 .

- Key Differences: Carboxylic acid at the 4-position of the pyridazinone (vs. 3-position in the target compound’s piperidine). Lack of a piperidine ring reduces conformational flexibility.

Compound F : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Molecular Formula: C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- CAS Number : 3719-45-7 .

- Key Differences :

- Methyl group on the pyridine nitrogen, increasing hydrophobicity.

- Absence of a piperidine ring simplifies the structure but may reduce binding affinity.

Comparative Analysis Table

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Piperidine 3-carboxylic acid (target compound) may offer better steric alignment with biological targets compared to 4-carboxylic acid derivatives (Compounds A, B) .

- Aromatic substituents (e.g., chloro, fluoro, iodo) enhance lipophilicity and target engagement but may increase metabolic liabilities .

- Pyridazine cores (target compound) generally exhibit higher polarity and hydrogen-bonding capacity than pyridine analogs (Compounds C, D, F) .

Pharmacokinetic Considerations :

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling pyridazinone with piperidine-3-carboxylic acid, a route less complex than halogenated derivatives (e.g., Compound C) .

Biological Activity

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 218.24 g/mol

The structure features a piperidine ring and a pyridazinone moiety, which are critical for its biological activity.

This compound acts primarily as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. By inhibiting PDE4, this compound can increase cAMP levels, leading to anti-inflammatory effects and modulation of immune responses .

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, PDE4 inhibitors have been shown to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by decreasing the production of pro-inflammatory cytokines .

2. Potential in Treating Neurological Disorders

Some studies suggest that PDE4 inhibitors may have neuroprotective effects. By modulating cAMP levels, these compounds could potentially be useful in treating neurodegenerative diseases such as Alzheimer's disease .

3. Antitumor Activity

Recent investigations have explored the antitumor potential of related pyridazinone derivatives. These studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions followed by cyclization. For example, bromination of precursor compounds using reagents like POBr₃ in toluene under reflux (8–12 hours) achieves functionalization of the pyridazine ring . Solvent choice (e.g., DMF or toluene) and catalysts (e.g., palladium/copper) are critical for regioselectivity and avoiding side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity, as noted in analogous protocols for related dihydropyridazine derivatives .

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography, processed using software like WinGX and visualized via ORTEP, resolves stereochemistry and anisotropic displacement parameters, critical for validating the dihydropyridazine-piperidine conformation . For example, analogous compounds in kinase inhibitor studies required crystallographic data to confirm binding conformations .

Advanced Research Questions

Q. How does this compound interact with biological targets like c-Met kinase, and what computational methods validate these interactions?

- Methodological Answer : Molecular docking studies (e.g., using Glide 5.8) model interactions between the compound and kinase domains. The dihydropyridazine moiety often occupies the ATP-binding pocket, with the piperidine-3-carboxylic acid group forming hydrogen bonds to catalytic residues. Energy grids centered on co-crystallized ligands (e.g., 3-[1-(3-{5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl}benzyl)-6-oxo-1,6-dihydropyridazin-3-yl]benzonitrile) guide docking simulations, with binding affinities validated via free energy calculations (ΔG) .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in enzyme inhibition?

- Methodological Answer : Modifications to the piperidine ring (e.g., substitution at position 3 vs. 4) and pyridazine oxidation states significantly impact potency. For instance, in c-Met inhibitors, replacing the carboxylic acid with a nitrile group (as in Tepotinib) enhances selectivity by 10-fold. Systematic SAR studies using IC₅₀ assays and X-ray co-crystallography reveal that electron-withdrawing groups on the pyridazine ring improve metabolic stability .

Q. What analytical challenges arise in determining the purity and stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity, while accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Common impurities include hydrolyzed pyridazine derivatives, detected via LC-MS. Storage under inert atmosphere (N₂) at -20°C is recommended to prevent oxidation of the dihydropyridazine ring, as observed in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.